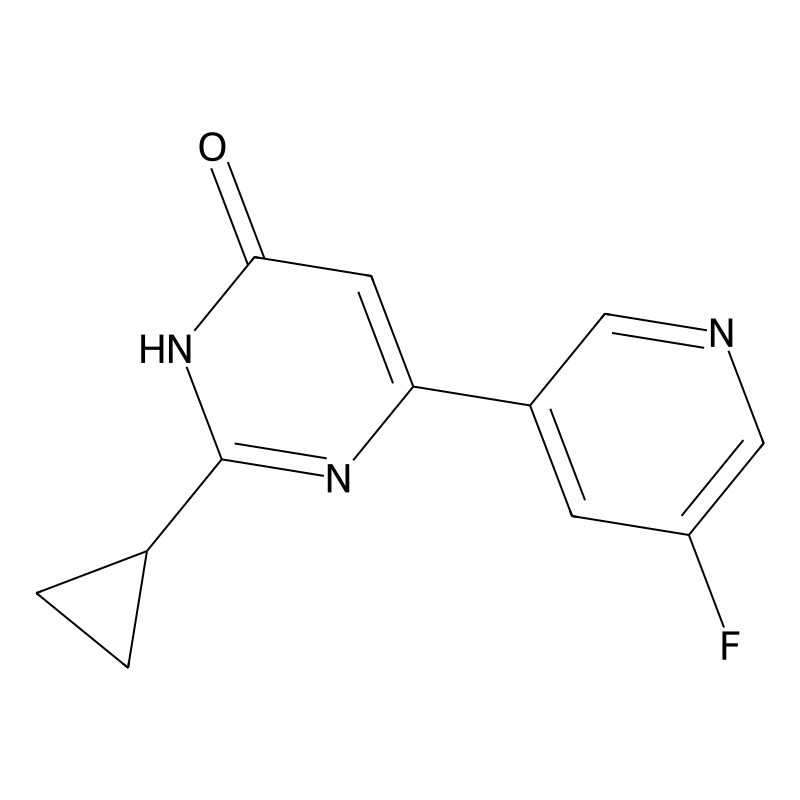

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound characterized by a unique structural framework that includes a pyrimidine ring substituted with both a cyclopropyl group and a 5-fluoropyridinyl group. This compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry and biochemistry. The presence of the cyclopropyl and fluoropyridinyl groups enhances its chemical stability and reactivity, making it a versatile molecule for research and industrial purposes.

Kinase Inhibition

The pyrimidine ring structure is present in many known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Thus, 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol could be studied for its potential to inhibit specific kinases and their associated pathways .

Medicinal Chemistry

The molecule incorporates a fluorinated pyridyl group, a common functional group used in medicinal chemistry to improve drug properties such as bioavailability and potency. Research could explore if 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol serves as a scaffold for the development of novel therapeutic agents .

Organic Synthesis

The presence of the cyclopropyl ring suggests the molecule might be a target for studies in organic synthesis. Researchers might be interested in developing efficient methods to synthesize 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol or similar compounds for further investigation .

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

- Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.

- Coupling Reactions: The compound can engage in coupling reactions such as Suzuki cross-coupling, facilitating the formation of more complex molecules.

Common reagents used in these reactions include potassium carbonate and palladium catalysts, with solvents like dimethylformamide and tetrahydrofuran being frequently employed.

The biological activity of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is significant, as it interacts with various enzymes and proteins, influencing their activity. The compound's structure allows it to fit into specific enzyme pockets, potentially inhibiting or activating enzymatic functions. Additionally, it modulates cell signaling pathways, gene expression, and cellular metabolism by altering the phosphorylation states of key signaling proteins . These interactions suggest its potential as a therapeutic agent in various biological contexts.

The applications of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol are diverse, particularly in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Additionally, its unique structural properties make it useful in materials science for developing novel materials with specific characteristics. The compound's ability to interact with biological pathways also positions it as a candidate for further research in drug development .

Interaction studies involving 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol focus on its binding affinity to various molecular targets. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess how the compound interacts with enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Chlorine substitution | Precursor for various pyrimidine derivatives |

| 2-(Pyridin-2-yl)pyrimidine Derivatives | Different substitution patterns | Used in diverse research applications |

| Pyrazolo[3,4-d]pyrimidine | Heterocyclic structure | Potential therapeutic applications |

Uniqueness: 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol stands out due to its specific substitution pattern that imparts unique chemical and biological properties. Its combination of cyclopropyl and fluoropyridinyl groups contributes to its stability and reactivity, making it valuable for various applications.